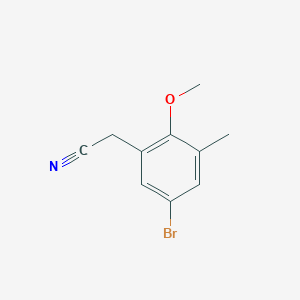

Geraniol-D6 (Major)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

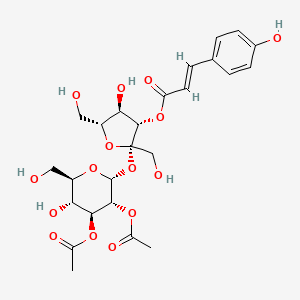

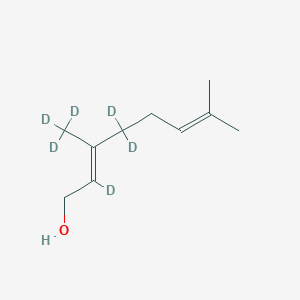

Geraniol-D6 (Major): is a deuterated form of geraniol, a monoterpenoid and an alcohol. It is primarily used as a stable isotope-labeled compound in various research applications. The molecular formula of Geraniol-D6 (Major) is C10H12D6O, and it has a molecular weight of 160.29 g/mol . Geraniol itself is known for its pleasant rose-like aroma and is a major component of essential oils such as citronella oil, rose oil, and palmarosa oil .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Geraniol-D6 (Major) is synthesized by incorporating deuterium atoms into the geraniol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods: Industrial production of Geraniol-D6 (Major) involves large-scale synthesis using deuterium gas and appropriate catalysts. The process is optimized to ensure high yield and purity of the deuterated compound. The final product is then purified using techniques such as distillation or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Geraniol-D6 (Major) undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Tosyl chloride (TsCl), triphenylphosphine (PPh3), carbon tetrachloride (CCl4)

Major Products Formed:

Oxidation: Geranial (citral)

Reduction: Geraniol-D6 alcohol

Substitution: Geranyl tosylate, geranyl chloride

Aplicaciones Científicas De Investigación

Geraniol-D6 (Major) has a wide range of applications in scientific research, including:

Chemistry:

- Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics .

- Employed in mass spectrometry (MS) for the identification and quantification of compounds in complex mixtures .

Biology:

- Investigated for its role in cell proliferation and apoptosis, particularly in cancer research .

- Studied for its antibacterial, antifungal, antioxidant, and anti-inflammatory properties .

Medicine:

- Explored for its potential in treating various diseases, including diabetes and cancer .

- Used in pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion in the body .

Industry:

Mecanismo De Acción

Geraniol-D6 (Major) exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: Geraniol-D6 disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.

Anticancer Activity: It inhibits cell proliferation and induces apoptosis by targeting cell cycle and apoptosis pathways.

Anti-inflammatory Activity: Geraniol-D6 reduces the expression of pro-inflammatory cytokines and increases the expression of anti-inflammatory cytokines.

Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.

Comparación Con Compuestos Similares

Geraniol-D6 (Major) can be compared with other similar compounds, such as:

Geraniol: The non-deuterated form of Geraniol-D6, with similar chemical properties and applications.

Nerol: An isomer of geraniol with a similar structure but different spatial arrangement of atoms.

Citronellol: Another monoterpenoid alcohol with similar uses in the fragrance industry.

Linalool: A monoterpenoid alcohol with a floral scent, used in perfumes and as an insect repellent.

Uniqueness: Geraniol-D6 (Major) is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and MS for studying molecular structures and dynamics. The deuterium atoms provide distinct signals that help in the detailed analysis of compounds .

Propiedades

Fórmula molecular |

C10H18O |

|---|---|

Peso molecular |

160.29 g/mol |

Nombre IUPAC |

(2E)-2,4,4-trideuterio-7-methyl-3-(trideuteriomethyl)octa-2,6-dien-1-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i3D3,6D2,7D |

Clave InChI |

GLZPCOQZEFWAFX-ATDUBDHSSA-N |

SMILES isomérico |

[2H]/C(=C(/C([2H])([2H])[2H])\C([2H])([2H])CC=C(C)C)/CO |

SMILES canónico |

CC(=CCCC(=CCO)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)

![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13433352.png)

![2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)